Dauricinoline

Description

Contextualization within Bisbenzylisoquinoline Alkaloids

Dauricinoline belongs to the large and structurally diverse class of bisbenzylisoquinoline alkaloids. nih.govresearchgate.net This class of alkaloids is characterized by the presence of two benzylisoquinoline units linked together. who.int Bisbenzylisoquinoline alkaloids are common constituents of several plant families, including Menispermaceae, Berberidaceae, Ranunculaceae, and Annonaceae. nih.govresearchgate.net Over 400 different bisbenzylisoquinoline alkaloids have been identified from these plant families. nih.govresearchgate.net

These alkaloids are formed in plants through the dimerization of two 1-benzylisoquinoline (B1618099) moieties. oup.com The biosynthesis of bisbenzylisoquinolines is a complex process that has been a subject of extensive research. It is believed to occur in the leaves of some plants, with the resulting alkaloids then transported to other parts like the embryos. nih.gov

Historical Perspective on the Discovery and Initial Characterization of Bisbenzylisoquinoline Alkaloids

The study of bisbenzylisoquinoline alkaloids has a long history, with early research focusing on their isolation and structural elucidation. The first comprehensive review of this class of compounds was published in 1979 by Guha et al., which listed 186 distinct alkaloids. xisdxjxsu.asia Since then, numerous other reviews have been published, reflecting the continuous discovery of new members of this family. xisdxjxsu.asia

Initial characterization methods relied on classical chemical degradation and spectroscopic techniques. Modern methods, such as 1D and 2D Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS), have significantly advanced the ability to determine the complex structures of these alkaloids with greater accuracy and speed. xisdxjxsu.asia The structural determination of this compound, for instance, was confirmed through such advanced spectroscopic analysis. jst.go.jp

Significance of Plant-Derived Bioactive Compounds in Contemporary Research

Plant-derived bioactive compounds, often referred to as phytochemicals, are a cornerstone of contemporary research in medicine and human health. longdom.org These compounds, which include alkaloids, flavonoids, terpenes, and polyphenols, are responsible for the medicinal properties of many plants. longdom.org There is escalating interest in these natural products for their potential to mitigate or prevent diseases. bioengineer.org

Research has highlighted the diverse pharmacological activities of plant-derived compounds, including anti-inflammatory, antioxidant, antimicrobial, and anti-cancer properties. longdom.orgnih.govresearchgate.net For example, compounds like flavonoids and polyphenols found in berries and green tea are being investigated for their potential to improve cognitive function. longdom.org The study of these compounds is crucial for the discovery of new therapeutic agents. nih.govuantwerpen.be The investigation into the health benefits of plant extracts is a collaborative effort among researchers worldwide, aiming to identify and understand the mechanisms of action of these bioactive molecules. bioengineer.org This ongoing research continues to unveil new possibilities in healthcare, emphasizing the intricate relationship between natural compounds and disease prevention and treatment. bioengineer.org

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C37H42N2O6 lookchem.com |

| Molecular Weight | 610.7 g/mol nih.gov |

| Boiling Point | 724.541°C at 760 mmHg lookchem.com |

| Flash Point | 391.988°C lookchem.com |

| Density | 1.218 g/cm³ lookchem.com |

| pKa | 9.31±0.45 (Predicted) lookchem.com |

Table 2: Research Findings on the Biological Activities of this compound and Related Compounds

| Compound/Class | Reported Biological Activity | Source |

|---|---|---|

| This compound | Anti-inflammatory, Anti-tumor | lookchem.commdpi.com |

| Dauricine (B190908) | Neuroprotection, Anti-cancer, Anti-arrhythmia, Anti-inflammatory, Anti-diabetes | nih.govnih.gov |

| Bisbenzylisoquinoline Alkaloids | Antiprotozoal, Antimalarial, Anti-HIV, Cardiovascular effects | who.intuantwerpen.be |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dauricine |

| Flavonoids |

| Terpenes |

| Polyphenols |

| Allicin |

| Curcumin |

| Sulforaphane |

| Lycopene |

| Resveratrol |

| Pheanthine |

| (–)-pycmanilline |

| (–)-phaeanthine |

| Tetrandrine (B1684364) |

| Oxycanthine |

| Cepharanthine |

| Baluchistanamine |

| Oxyacanthine |

| Isoliensinine |

| Berberine (B55584) |

| Neferine |

| Codeine |

| Morphine |

| Sanguinarine |

| Noscapine |

| Papaverine |

| (+)-tubocurarine |

| Sinomenine |

| Norsinoacutin |

| N-norsinoacutin-β-D-glucopyranoside |

| 6-O-methyl-laudanosoline-13-O-glucopyranoside |

| Magnoflorine |

| Laurifloline |

| Acutumine |

| Arachidic acid |

| Nelumboferine |

| Liensinine |

| Dauriciline |

| 6-hydroxynorisoliensinine |

| N-norisoliensinine |

| Nelumborine |

| Nuciferine |

| (R,S)-norcoclaurine |

| Coclaurine (B195748) |

| N-methylcoclaurine |

| (S)-reticuline |

| Dopamine (B1211576) |

Structure

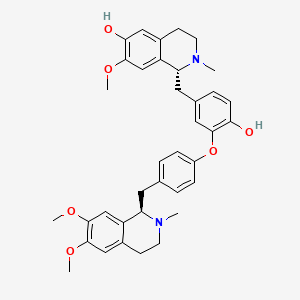

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-34(42-3)33(41)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFKIOLXDGQKCF-FIRIVFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)O)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)O)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855823 | |

| Record name | (1R)-1-{[3-(4-{[(1R)-6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-4-hydroxyphenyl]methyl}-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30984-80-6 | |

| Record name | (1R)-1-{[3-(4-{[(1R)-6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-4-hydroxyphenyl]methyl}-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Strategies

Botanical Sources of Dauricinoline

The distribution of this compound in the plant kingdom is not widespread, with its presence being documented in specific plant families. Research has primarily focused on species historically used in traditional medicine, leading to the identification of its principal botanical sources.

The primary and most well-documented botanical source of this compound is the rhizome of Menispermum dauricum DC., a plant belonging to the Menispermaceae family. nih.govphytopurify.com Studies have consistently identified this compound as one of the alkaloids present in this plant. nih.gov In some geographical locations, such as the Xianning region, this compound has been identified as a major alkaloidal constituent, second only to Dauricine (B190908) in terms of content. nih.govsigmaaldrich.com This contrasts with M. dauricum specimens from North China, where Daurisoline (B208671) is more commonly found, suggesting geographical variation in the alkaloid profile of the species. nih.govsigmaaldrich.com

This compound has also been identified in Nelumbo nucifera, commonly known as the sacred lotus (B1177795). maxapress.com This aquatic perennial plant is known to produce a variety of benzylisoquinoline alkaloids (BIAs). maxapress.comnih.gov Specifically, bisbenzylisoquinoline alkaloids have been found to be the main type of alkaloid in the lotus plumules. nih.gov While a wide array of alkaloids such as lotusine, isoliensinine, liensinine, and neferine are found in lotus seeds, this compound is also listed among the identified compounds within the plant. maxapress.commdpi.com

Table 1: Botanical Sources of this compound

| Species | Family | Plant Part | Key Findings |

| Menispermum dauricum | Menispermaceae | Rhizome | A primary source; major constituent in plants from certain regions. nih.govsigmaaldrich.com |

| Nelumbo nucifera | Nelumbonaceae | Various | Identified among other benzylisoquinoline alkaloids. maxapress.com |

Extraction Methodologies for Bisbenzylisoquinoline Alkaloids

The isolation of this compound from its plant sources relies on extraction methods developed for bisbenzylisoquinoline alkaloids. These methods are designed to efficiently separate these complex molecules from the raw plant matrix.

A common approach involves an acid-base extraction procedure. nih.gov The dried and powdered plant material, such as the rhizomes of M. dauricum, is first subjected to extraction with a solvent. Often, an initial extraction is performed with an alcohol, like ethanol, sometimes basified with ammonium (B1175870) hydroxide to ensure the alkaloids are in their free base form. frontiersin.org

Alternatively, the plant material can be treated with an aqueous solution of a strong mineral or organic acid, such as hydrochloric or sulfuric acid. google.com This process protonates the nitrogen atoms in the alkaloid structure, converting them into salts that are soluble in the aqueous medium. This acidic extract is then separated from the solid plant residue. Following this, the acidic solution is basified by adding a substance like ammonium hydroxide. This deprotonates the alkaloid salts, converting them back into their free base form, which typically have lower solubility in water and can be subsequently extracted into an organic solvent. frontiersin.org The resulting crude alkaloid extract contains a mixture of compounds, including this compound, which then requires further purification.

Chromatographic and Purification Techniques for this compound Isolation

Following initial extraction, the crude mixture of alkaloids must undergo several stages of purification to isolate this compound. Chromatography is the cornerstone of this process, separating compounds based on their differential interactions with a stationary phase and a mobile phase. atdbio.com

Column chromatography is a frequently employed initial purification step. The crude extract is loaded onto a column packed with a stationary phase, such as silica gel. A solvent or a gradient of solvents (the mobile phase) is then passed through the column. Different alkaloids in the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for the collection of separated fractions.

For finer separation and final purification, High-Performance Liquid Chromatography (HPLC) is often utilized. atdbio.com This technique uses high pressure to pass the solvent through a column with smaller particle sizes, providing much higher resolution. Preparative HPLC can be used to isolate pure compounds from the fractions obtained through column chromatography. frontiersin.org Techniques such as Solid Phase Extraction (SPE) may also be used to concentrate the collected fractions before final analysis. frontiersin.org The purity of the isolated this compound is typically confirmed using analytical methods like HPLC coupled with detectors such as Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD). phytopurify.com

Elucidation of Biosynthetic Pathways

Overview of Benzylisoquinoline Alkaloid (BIA) Biosynthesis

Benzylisoquinoline alkaloids are a large and diverse group of specialized metabolites derived from L-tyrosine. nih.gov The biosynthesis of all BIAs, including bis-BIAs like dauricinoline, shares a common initial pathway. oup.commaxapress.com This pathway commences with the formation of a key intermediate, (S)-norcoclaurine, through the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govoup.comd-nb.info Dopamine forms the tetrahydroisoquinoline portion of the molecule, while 4-HPAA provides the benzyl (B1604629) group. nih.govoup.com

Following the formation of (S)-norcoclaurine, a series of modifications, including methylations and hydroxylations, occur to produce the central branch-point intermediate, (S)-reticuline. maxapress.commdpi.com (S)-reticuline is a critical juncture from which numerous BIA structural subgroups diverge, including morphinans, protoberberines, aporphines, and bisbenzylisoquinolines. d-nb.inforesearchgate.netresearchgate.netoup.com The specific downstream pathway taken depends on the plant species and the array of enzymes it possesses, which catalyze landmark C-C or C-O coupling reactions to generate the vast structural diversity seen in this alkaloid class. maxapress.comoup.comoup.com

Early Stage Precursors and Enzymatic Conversions

The initial steps of BIA biosynthesis are dedicated to constructing the fundamental 1-benzylisoquinoline (B1618099) skeleton from L-tyrosine.

L-Tyrosine Derivatives and Pictet-Spengler Condensation

The journey from L-tyrosine to the core BIA structure involves two parallel enzymatic sequences to produce the necessary precursors. One molecule of L-tyrosine is converted to dopamine, and another is transformed into 4-hydroxyphenylacetaldehyde (4-HPAA). maxapress.comfrontiersin.org The synthesis of dopamine can occur via two routes: either through the decarboxylation of L-tyrosine to tyramine (B21549) followed by hydroxylation, or through the hydroxylation of L-tyrosine to L-DOPA, which is then decarboxylated. frontiersin.org

The key ring-forming step is the Pictet-Spengler reaction, a condensation reaction between the β-arylethylamine (dopamine) and the aldehyde (4-HPAA). ucl.ac.ukwikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS), which facilitates the stereoselective formation of the first committed intermediate in the pathway, (S)-norcoclaurine. oup.comresearchgate.netgenome.jp The Pictet-Spengler reaction is a powerful method for creating the tetrahydroisoquinoline scaffold, a privileged structure in many biologically active alkaloids. ucl.ac.uknih.gov

Formation of Norcoclaurine and Reticuline Intermediates

Once (S)-norcoclaurine is formed, it undergoes a sequence of enzymatic modifications to yield the pivotal intermediate, (S)-reticuline. d-nb.infobiorxiv.org This transformation involves several key enzymes:

Norcoclaurine 6-O-methyltransferase (6OMT) : This enzyme catalyzes the methylation of the hydroxyl group at the 6-position of (S)-norcoclaurine to produce (S)-coclaurine. google.comcore.ac.uk

Coclaurine (B195748) N-methyltransferase (CNMT) : Subsequently, the secondary amine of (S)-coclaurine is methylated by CNMT to form (S)-N-methylcoclaurine. google.comcore.ac.uk

N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B) : This cytochrome P450 monooxygenase introduces a hydroxyl group at the 3'-position of the benzyl ring, yielding (S)-3'-hydroxy-N-methylcoclaurine. maxapress.comcore.ac.uk

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) : The final step is the methylation of the newly introduced 3'-hydroxyl group by 4'OMT to produce (S)-reticuline. google.comcore.ac.uk

(S)-Reticuline's central role as a branch-point intermediate is crucial, as it serves as the direct or indirect precursor for the vast array of BIA skeletons. oup.comd-nb.info

Later Stage Biosynthetic Transformations Leading to Bisbenzylisoquinolines

The formation of bisbenzylisoquinoline alkaloids like this compound occurs via the oxidative coupling of two monomeric benzylisoquinoline units. While (S)-reticuline is a key precursor for many BIAs, studies suggest that for bis-BIAs, the dimerization often involves precursors like (R)-N-methylcoclaurine or (S)-N-methylcoclaurine. uchile.clmdpi.com

Role of Methyltransferases (OMT, NMT) and Cytochrome P450 Monooxygenases (CYPs)

The diversification of BIAs heavily relies on the activities of methyltransferases and cytochrome P450 monooxygenases.

O-Methyltransferases (OMTs) and N-methyltransferases (NMTs) are responsible for the specific methylation patterns observed in the final alkaloid structures. researchgate.net In the context of bis-BIA biosynthesis, these enzymes, such as 6OMT, CNMT, and 4'OMT, are essential for creating the correct monomeric precursors for dimerization. maxapress.comoup.com The specific regiospecificity of OMTs can vary, with some enzymes capable of methylating different positions on the BIA core, contributing to the diversity of final products. maxapress.commdpi.com

Cytochrome P450 Monooxygenases (CYPs) are a large family of heme-containing enzymes that catalyze a wide range of oxidative reactions. mdpi.com In BIA biosynthesis, they are critical for hydroxylations (e.g., NMCH/CYP80B) and, crucially, for the oxidative coupling reactions that form the defining linkages of different alkaloid backbones. oup.comscielo.org.comdpi.com Specifically, members of the CYP80 family are known to catalyze the intermolecular C-O and intramolecular C-C phenol (B47542) coupling reactions that lead to bisbenzylisoquinoline and aporphine (B1220529) alkaloids, respectively. oup.commdpi.comd-nb.infoscholaris.ca

Intermolecular C-O and Intramolecular C-C Coupling Reactions

The defining step in the biosynthesis of bisbenzylisoquinoline alkaloids is the oxidative coupling of two 1-benzylisoquinoline monomers. uchile.cl This dimerization can form either carbon-oxygen (C-O, diaryl ether) or carbon-carbon (C-C, biaryl) bonds between the two units. maxapress.comd-nb.info

For bis-BIAs, this is primarily an intermolecular C-O phenol coupling reaction catalyzed by specific cytochrome P450 enzymes. d-nb.infoscholaris.ca For instance, research in Nelumbo nucifera (sacred lotus) has identified a specific P450, NnCYP80Q2, that acts as a bisbenzylisoquinoline synthase, catalyzing an R-stereospecific intermolecular C-O phenol coupling. scholaris.ca Similarly, BsCYP80A1 from Berberis stolonifera is responsible for forming dimeric bis-BIAs. d-nb.info These enzymes recognize and orient two monomeric BIA units, such as N-methylcoclaurine, to facilitate the formation of the ether bridge that links them, creating the characteristic bisbenzylisoquinoline structure of compounds like this compound. uchile.clmdpi.com

In contrast, intramolecular C-C coupling, also often catalyzed by CYP80 enzymes, leads to the formation of other BIA classes like aporphine or morphinan (B1239233) alkaloids from a single reticuline-type precursor. oup.commdpi.comd-nb.info

Comparative Biosynthesis of this compound within Related Alkaloids (e.g., Dauricine (B190908), Daurisoline)

The biosynthesis of this compound, a bisbenzylisoquinoline alkaloid (BIA), is intricately linked with that of structurally similar compounds such as Dauricine and Daurisoline (B208671). These alkaloids are primarily found in plants of the Menispermaceae family, notably Menispermum dauricum. nih.govepdf.pubfrontiersin.org Their biosynthesis follows the general pathway established for BIAs, originating from the amino acid L-tyrosine.

The initial steps are common to a vast array of BIAs. L-tyrosine is converted into two key precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). maxapress.com A crucial condensation reaction, catalyzed by the enzyme norcoclaurine synthase (NCS), joins these two molecules to form (S)-norcoclaurine, the foundational scaffold of all BIAs. frontiersin.orgcore.ac.uk

Following this, a series of modifications occur. (S)-norcoclaurine undergoes methylation by norcoclaurine 6-O-methyltransferase (6OMT) to yield (S)-coclaurine. Subsequently, coclaurine N-methyltransferase (CNMT) adds a methyl group to produce (S)-N-methylcoclaurine. frontiersin.org This intermediate can then be hydroxylated by a cytochrome P450 enzyme, N-methylcoclaurine 3′-hydroxylase (NMCH or CYP80B), and further methylated by 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) to form (S)-reticuline, a critical branch-point intermediate for many BIA classes. maxapress.comfrontiersin.orgacs.org

However, the formation of bisbenzylisoquinoline alkaloids like Dauricine and this compound involves the oxidative coupling of two benzylisoquinoline monomer units. cabidigitallibrary.org This pivotal step is catalyzed by specific cytochrome P450 enzymes belonging to the CYP80 family. mdpi.comoup.comfrontiersin.org For instance, the enzyme CYP80A1, known as berbamunine (B191780) synthase, facilitates the C-O phenol coupling of two benzylisoquinoline monomers. mdpi.comfrontiersin.org

The biosynthesis of Dauricine is understood to proceed via the oxidative coupling of two units of the (R)-configured monomer, (R)-armepavine (the stereoisomer of (S)-N-methylcoclaurine). biorxiv.orgresearchgate.net This coupling creates the characteristic bisbenzylisoquinoline core structure. The chemical formulas of Dauricine (C38H44N2O6) and this compound (C37H42N2O6) reveal a difference of one methyl group (CH2). epdf.pub This strongly suggests that this compound is biosynthesized from Dauricine via a demethylation reaction. Similarly, Daurisoline, another related alkaloid, likely arises from further enzymatic modifications of the Dauricine scaffold. While the specific enzymes catalyzing these final tailoring steps in M. dauricum have not been fully characterized, they are presumed to be specific O-demethylases or methyltransferases with distinct substrate specificities.

| Enzyme | Enzyme Class | Reaction Catalyzed | Reference |

|---|---|---|---|

| Norcoclaurine Synthase (NCS) | PR10/Bet v1-like protein | Condensation of dopamine and 4-HPAA to form (S)-norcoclaurine | frontiersin.orgoup.com |

| Norcoclaurine 6-O-methyltransferase (6OMT) | O-Methyltransferase | Methylation of (S)-norcoclaurine to (S)-coclaurine | frontiersin.org |

| Coclaurine N-methyltransferase (CNMT) | N-Methyltransferase | Methylation of (S)-coclaurine to (S)-N-methylcoclaurine | frontiersin.org |

| CYP80 Family Enzymes (e.g., Berbamunine synthase) | Cytochrome P450 Monooxygenase | Oxidative coupling of two benzylisoquinoline monomers to form the bisbenzylisoquinoline scaffold | cabidigitallibrary.orgmdpi.comoup.com |

| Putative O-demethylase | Demethylase | Demethylation of Dauricine to form this compound | epdf.pub |

Transcriptional and Regulatory Mechanisms of Biosynthesis

The biosynthesis of this compound and other specialized metabolites in plants is a tightly controlled process, regulated at the transcriptional level. This regulation ensures that these compounds are produced in specific tissues, at particular developmental stages, and in response to environmental stimuli. cabidigitallibrary.org The expression of the biosynthetic genes, such as those encoding NCS, OMTs, and CYP450s, is orchestrated by a complex network of transcription factors (TFs).

Several families of transcription factors are known to play crucial roles in regulating BIA biosynthesis, including the WRKY, MYB (myeloblastosis), and bHLH (basic helix-loop-helix) families. frontiersin.orgfrontiersin.orgnih.gov These TFs act as molecular switches, binding to specific DNA sequences, known as cis-regulatory elements (e.g., the W-box for WRKY TFs), located in the promoter regions of the pathway genes. frontiersin.org This binding can either activate or repress gene transcription, thereby controlling the metabolic flux through the pathway.

Research in related plant systems has provided significant insights into this regulatory network. For example, in Coptis japonica, the transcription factor CjWRKY1 was identified as a key positive regulator of berberine (B55584) biosynthesis. frontiersin.orgfrontiersin.org In the sacred lotus (B1177795) (Nelumbo nucifera), two jasmonic acid (JA)-responsive TFs, NnWRKY70a and NnWRKY70b, were shown to positively regulate BIA production by activating the promoters of pathway genes. frontiersin.org The phytohormone jasmonic acid is a well-known signaling molecule that triggers defense responses in plants, which often includes the production of secondary metabolites like alkaloids.

Recent genomic and transcriptomic analysis of Menispermum dauricum has begun to unravel the specific genetic toolkit for BIA production in this species. nih.govfrontiersin.org These studies have identified numerous candidate genes for biosynthetic enzymes and transcription factors. It was found that a lineage-specific expansion of the CYP80 gene family, coupled with tissue-specific expression patterns, is a primary driver of the chemical diversity of BIAs in Menispermaceae. nih.gov While the specific TFs that directly bind to and regulate the this compound biosynthetic genes are still under investigation, it is evident that they are part of a sophisticated regulatory cascade. This cascade integrates developmental programs and external signals to fine-tune the production of this compound and its related alkaloids.

| Transcription Factor Family | Known Function in BIA Regulation | Mode of Action | Reference |

|---|---|---|---|

| WRKY | Positive regulation of BIA pathway genes; response to jasmonic acid (JA) and other stress signals. | Binds to W-box elements in the promoters of biosynthetic genes to activate transcription. | frontiersin.orgfrontiersin.orgnih.gov |

| MYB | Regulates various secondary metabolite pathways, often in combination with bHLH TFs. | Directly or indirectly regulates the expression of downstream pathway genes. | nih.gov |

| bHLH | Often forms a complex with MYB TFs to regulate specialized metabolic pathways. | Acts as part of a transcriptional complex to control gene expression. | nih.gov |

Advanced Structural Analysis and Stereochemical Aspects

Spectroscopic Methodologies for Comprehensive Structural Assignment

The structural assignment of Dauricinoline relies heavily on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide complementary information regarding the molecule's connectivity, stereochemistry, and elemental composition.

NMR spectroscopy is an indispensable tool for determining the precise structure and relative stereochemistry of complex natural products like this compound. Early research into related isoquinoline (B145761) derivatives used proton magnetic resonance spectra to examine molecular stereochemistry, which contributed to the initial structural proposals for this compound. jst.go.jp

Modern structural elucidation employs a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1H NMR: This technique provides information on the chemical environment of hydrogen atoms, including their number, type, and proximity to one another through spin-spin coupling. The chemical shifts (δ) and coupling constants (J) of the protons in the isoquinoline rings and the benzyl (B1604629) groups are crucial for initial assignments.

13C NMR: This provides a count of the distinct carbon environments within the molecule, corresponding to the 37 carbon atoms in this compound's structure.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding framework. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. This allows for the unambiguous assignment of all atoms in the carbon skeleton and the placement of hydroxyl and methoxy (B1213986) functional groups.

For stereochemical elucidation, the Nuclear Overhauser Effect (NOE) is particularly vital. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments reveal through-space proximity between protons, which helps to define the relative configuration of the chiral centers at the C-1 and C-1' positions of the two isoquinoline units. The specific spatial arrangement of these units, linked by a diaryl ether bridge, is confirmed by these analyses.

Table 1: NMR Spectroscopic Methods for this compound Analysis

| NMR Experiment | Purpose in Structural Elucidation |

| 1H NMR | Determines the chemical environment and connectivity of protons. |

| 13C NMR | Identifies the number and electronic environment of carbon atoms. |

| COSY | Establishes proton-proton (H-H) correlations through bonds. |

| HSQC | Correlates protons to their directly attached carbon atoms (C-H). |

| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds). |

| NOESY/ROESY | Reveals through-space proximity of protons to determine stereochemistry. |

Mass spectrometry (MS) is fundamental for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, provides a highly accurate mass measurement, which is used to validate the molecular formula. nih.govnih.gov

The molecular formula for this compound is C37H42N2O6. nih.gov Analysis using liquid chromatography-mass spectrometry with a quadrupole time-of-flight detector (LCMS-QTOF) has identified this compound in extracts of Vernonia amygdalina with a measured mass-to-charge ratio (m/z) that corresponds to its chemical formula. core.ac.uk Similarly, UPLC-Q/TOF MS has been used to identify this compound in the traditional medicinal herb Rhizoma Menispermi. nih.govnih.gov

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, characteristic product ions are generated. These fragments provide structural information, often corresponding to the cleavage of the benzyl groups or fragmentation within the isoquinoline rings, further corroborating the proposed structure.

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C37H42N2O6 | nih.gov |

| Molecular Weight | 610.7 g/mol | nih.gov |

| Monoisotopic Mass | 610.3043 g/mol | nih.gov |

| Observed m/z [M-H]⁻ | 611.3116 | core.ac.uk |

Chiral Separation and Enantiomeric Purity Analysis (if applicable)

This compound is a chiral molecule possessing two stereogenic centers at the C-1 and C-1' positions. The established absolute configuration is (1R, 1'R), as indicated by its IUPAC name: (1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol. nih.gov

Given its chirality, the separation of its potential enantiomers and the assessment of its enantiomeric purity are critical analytical tasks, particularly if the compound were to be synthesized as a racemate. The most effective and widely used method for this purpose is high-performance liquid chromatography (HPLC) employing a chiral stationary phase (CSP). nih.gov

CSPs are designed with a chiral selector that can differentially interact with the enantiomers of a chiral compound, leading to different retention times and thus enabling their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of various drug enantiomers and would be a suitable choice for analyzing this compound. nih.gov While the general methodology is well-established, specific published applications detailing a formal chiral separation protocol for this compound are not widely documented.

Conformational Analysis and Molecular Dynamics Studies

The three-dimensional shape of this compound is not static. Due to the presence of single bonds, particularly the diaryl ether linkage and the bonds connecting the isoquinoline moieties to the benzyl groups, the molecule possesses significant conformational flexibility. Conformational analysis aims to understand the different spatial arrangements (conformers) the molecule can adopt and their relative energies. youtube.com

Computational chemistry provides powerful tools for this analysis. Molecular dynamics (MD) simulations can model the atomic movements of this compound over time, revealing its dynamic behavior and preferred conformations in different environments. acs.org Such studies can identify low-energy conformers that are likely to be the most populated and biologically relevant. Principal component analysis (PCA) can then be applied to the trajectory data from MD simulations to identify the most significant collective motions within the molecule. acs.org Although this compound has been included in in-silico screening studies, detailed conformational analyses focusing solely on the compound are not extensively published. acs.orgnih.gov These computational studies are essential for rationalizing how the molecule interacts with biological targets.

Preclinical Pharmacological Investigations and Mechanistic Insights

Anti-inflammatory Properties

Emerging evidence suggests that Dauricinoline possesses anti-inflammatory capabilities. These properties are attributed to its ability to modulate key signaling pathways and the production of inflammatory mediators. While direct and extensive research on this compound is still developing, studies on the closely related compound, Dauricine (B190908), provide significant insights into the potential mechanisms.

Modulation of Inflammatory Cytokines (e.g., IL-6, IL-8)

Studies have indicated that this compound may exert anti-inflammatory effects by modulating inflammatory cytokines. A study involving various morphinane alkaloids identified this compound as a potential inhibitor of the NF-κB pathway, and subsequent IL-6 and IL-8 assays confirmed the anti-inflammatory effects of these compounds. researchgate.net

While specific data on this compound's dose-dependent effects on IL-6 and IL-8 are limited, research on the structurally similar alkaloid, Dauricine, offers valuable parallels. Dauricine has been shown to reduce the levels of pro-inflammatory cytokines. nih.govfrontiersin.org For instance, in models of vascular endothelial inflammation, Dauricine treatment led to a decrease in the expression of adhesion molecules that are downstream targets of inflammatory cytokines. nih.govfrontiersin.org In studies on sepsis, elevated levels of pro-inflammatory cytokines like IL-6 and IL-8 were observed, and therapeutic interventions with anti-inflammatory agents led to a decrease in their concentrations. archivesofmedicalscience.comnih.govfrontiersin.org Dopaminergic agonists, conversely, have been shown to upregulate the production of IL-6 and IL-8 in human keratinocytes. nih.gov

Table 1: Effects of the Related Compound Dauricine on Pro-inflammatory Markers

| Cell Line/Model | Treatment | Target | Observed Effect |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Dauricine | ICAM-1, VCAM-1, E-selectin | Inhibition of IL-1β-induced overexpression |

| Mouse Model of Acute Lung Injury | Dauricine | ICAM-1, VCAM-1, E-selectin | Decreased expression in lung vascular beds |

| Colon Cancer Cells | Dauricine | VEGF, MMP-9, ICAM-1 | Down-regulated expression |

Note: This table presents data for the related compound Dauricine, as specific quantitative data for this compound's effect on IL-6 and IL-8 is not yet extensively available.

Inhibition of Nuclear Factor-kappa B (NF-κB) Pathway Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. nih.govfrontiersin.orgbiorxiv.org Inhibition of this pathway is a key mechanism for many anti-inflammatory agents. Research suggests that this compound may act as an NF-κB inhibitor. researchgate.net

Detailed mechanistic studies on Dauricine have demonstrated its ability to suppress the NF-κB pathway. nih.govfrontiersin.orgnih.gov Dauricine has been found to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. nih.gov This action prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby blocking the transcription of NF-κB-regulated pro-inflammatory genes. nih.govfrontiersin.orgnih.gov In preclinical models, Dauricine's inhibition of the NF-κB pathway has been shown to alleviate endothelial inflammation and acute lung injury. nih.govfrontiersin.org

Antineoplastic and Antiproliferative Activities (In Vitro and In Vivo Models)

This compound has demonstrated potential as an antineoplastic agent in preclinical studies. Its mechanisms of action appear to involve the stabilization of unique DNA structures and the induction of programmed cell death in cancer cells.

G-Quadruplex Stabilization in Telomeric DNA and Oncogene Promoters (e.g., C-myc22)

A significant finding in the study of this compound's anticancer potential is its ability to interact with and stabilize G-quadruplex (G4) DNA structures. nih.govnih.gov These four-stranded structures can form in guanine-rich sequences, such as those found in telomeres and the promoter regions of oncogenes like c-myc. nih.govmdpi.comresearchgate.netfrontiersin.org The stabilization of G4 structures can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and promoting the immortality of cancer cells, and can also suppress the transcription of oncogenes. nih.gov

A study investigating the interaction of several natural alkaloids with G4 DNA found that this compound was among the compounds that showed a stabilization ability for G4 structures formed by telomeric DNA and the c-myc22 sequence. nih.gov This suggests a potential mechanism for its anticancer activity.

Table 2: G-Quadruplex Stabilizing Activity of this compound and Related Compounds

| Compound | DNA Sequence | Observed Effect |

| This compound | Telomeric DNA, C-myc22 | Stabilization of G-quadruplex structure |

| Sanguinarine | Telomeric DNA, C-myc22 | Induction and stabilization of G-quadruplex |

| Palmatine | Telomeric DNA, C-myc22 | Induction and stabilization of G-quadruplex |

Interaction with DNA Structures as a Potential Mechanism

The interaction of small molecules with DNA is a key mechanism for many anticancer drugs. frontiersin.orgscispace.com These interactions can occur through various modes, including intercalation between base pairs, binding to the minor or major grooves, and covalent bonding. scispace.com The stabilization of non-canonical DNA structures like G-quadruplexes by this compound represents a specific and targeted form of DNA interaction. nih.gov Such interactions can disrupt essential cellular processes like replication and transcription in cancer cells, leading to cell cycle arrest and apoptosis. nih.govfrontiersin.org

Influence on Cell Proliferation and Apoptosis in Preclinical Cancer Models

While direct evidence for this compound's effects on cell proliferation and apoptosis is still emerging, studies on the closely related bisbenzylisoquinoline alkaloid, Daurisoline (B208671), have shown significant antiproliferative and pro-apoptotic effects in triple-negative breast cancer (TNBC) cells. researchgate.net Daurisoline was found to inhibit the proliferation and migration of TNBC cells and promote apoptosis. researchgate.net

Furthermore, extensive research on Dauricine has demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis. nih.gov Dauricine has been shown to induce cell cycle arrest and trigger apoptosis through the suppression of the NF-κB signaling pathway, which controls the expression of genes involved in cell proliferation (e.g., cyclinD1, c-Myc) and anti-apoptosis (e.g., survivin, Bcl-2). nih.gov The induction of apoptosis by anticancer agents is a critical mechanism for their therapeutic efficacy. nih.govmdpi.comnih.gov

Table 3: Antiproliferative and Pro-apoptotic Effects of the Related Compound Dauricine

| Cell Line | Effect | Mechanism |

| Colon Cancer Cells | Inhibition of proliferation, induction of apoptosis | Suppression of NF-κB signaling |

| Colon Cancer Cells | Down-regulation of anti-apoptotic proteins (survivin, Bcl-2, XIAP, IAP1) | Inhibition of NF-κB pathway |

| Colon Cancer Cells | Down-regulation of proliferation-related genes (cyclinD1, COX2, c-Myc) | Inhibition of NF-κB pathway |

Note: This table presents data for the related compound Dauricine to illustrate the potential antiproliferative and pro-apoptotic mechanisms that may be shared by this compound.

Investigation of Molecular Targets and Signaling Pathways

The specific molecular targets and signaling pathways of this compound are not yet extensively documented in scientific literature. However, the mechanistic actions of related bisbenzylisoquinoline alkaloids offer compelling avenues for investigation. A notable example is daurisoline, which has been studied for its interaction with the γ-secretase/Notch signaling pathway. The Notch pathway is crucial for cell-to-cell communication and is implicated in various developmental processes and diseases. Inhibition of this pathway is a key area of interest in cancer research. Given the structural similarities between daurisoline and this compound, it is plausible that this compound could also exhibit inhibitory effects on the γ-secretase/Notch axis, a hypothesis that warrants dedicated investigation.

Broader Biological Activities of the Bisbenzylisoquinoline Alkaloid Class (as a framework for this compound research)

The bisbenzylisoquinoline alkaloid class encompasses a wide range of compounds that have demonstrated significant biological activities. These findings provide a solid foundation for exploring the therapeutic potential of this compound.

Exploration of Anti-obesity and Anti-diabetic Potential

Several bisbenzylisoquinoline alkaloids have been investigated for their effects on metabolic disorders. These compounds have shown potential in modulating pathways related to lipid metabolism and glucose homeostasis. For instance, some alkaloids in this class have been observed to influence adipocyte differentiation and insulin (B600854) sensitivity in preclinical models. This suggests that this compound could be a candidate for further research into novel treatments for obesity and type 2 diabetes.

Cardiovascular System Interactions

The cardiovascular effects of bisbenzylisoquinoline alkaloids are among their most studied properties. Dauricine, for example, has been reported to possess antiarrhythmic and antihypertensive properties. Its mechanism of action is thought to involve the blockade of ion channels, such as potassium and calcium channels, in cardiac tissues. These actions contribute to the regulation of heart rhythm and blood pressure. The structural resemblance of this compound to dauricine suggests that it may share similar cardiovascular activities, making it a person of interest for the development of new cardiovascular drugs.

Neuroprotective Effects

Neuroprotection represents another promising area for bisbenzylisoquinoline alkaloid research. Compounds within this class have shown the ability to protect neurons from various forms of injury and degeneration in preclinical studies. The proposed mechanisms include antioxidant effects, modulation of neuroinflammatory pathways, and regulation of neurotransmitter systems. These findings support the investigation of this compound for its potential to mitigate neurodegenerative processes seen in conditions like Alzheimer's and Parkinson's disease.

Antiviral Properties

The antiviral activity of bisbenzylisoquinoline alkaloids has attracted significant attention, particularly in the context of emerging viral threats. Tetrandrine (B1684364), a prominent member of this class, has demonstrated broad-spectrum antiviral effects, including activity against coronaviruses. It is believed to interfere with viral entry into host cells by targeting specific cellular pathways. This raises the possibility that this compound could also possess antiviral properties worthy of exploration, especially for the development of novel antiviral therapeutics.

In Vitro and In Vivo Preclinical Experimental Models and Methodologies

The preclinical evaluation of this compound and its parent class of alkaloids relies on a variety of established experimental models and methodologies.

In vitro studies are essential for initial screening and mechanistic investigations. These typically involve:

Cell-based assays: Utilizing cell lines to assess cytotoxicity, proliferation, and specific cellular responses to the compound. For example, cancer cell lines are used to evaluate anticancer potential, while neuronal cell lines are used for neuroprotection studies.

Enzyme inhibition assays: To determine the direct effect of the compound on specific enzymes, such as γ-secretase.

Ion channel electrophysiology: Using techniques like patch-clamping to study the effects on ion channel function in isolated cells, particularly relevant for cardiovascular research.

Viral replication assays: To measure the ability of the compound to inhibit viral replication in cell culture, crucial for antiviral studies.

In vivo studies are conducted in animal models to assess the compound's efficacy and physiological effects in a whole organism. Common models include:

Rodent models of disease: For instance, animal models of cardiac arrhythmia, hypertension, obesity, diabetes, and neurodegenerative diseases are used to evaluate the therapeutic potential of the alkaloids.

Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in living organisms.

Xenograft models: In which human tumor cells are implanted into immunocompromised animals to assess the in vivo anticancer activity of the compound.

Structure Activity Relationship Sar Studies

Identification of Pharmacophores and Structural Elements Critical for Bioactivity

The bioactivity of dauricinoline is intrinsically linked to its complex three-dimensional structure. The core scaffold is a bisbenzylisoquinoline system, which consists of two isoquinoline (B145761) units linked by two ether bridges. This arrangement creates a relatively large and conformationally constrained molecular architecture.

Key structural elements of this compound include:

The Bisbenzylisoquinoline Scaffold: This large, aromatic framework is fundamental for its interaction with biological macromolecules. It provides a significant surface area for van der Waals and π-π stacking interactions.

Phenolic Hydroxyl Groups: this compound possesses two phenolic hydroxyl (-OH) groups. These groups can act as both hydrogen bond donors and acceptors, enabling specific interactions with polar residues in protein binding sites or with the phosphate (B84403) backbone of nucleic acids.

Tertiary Amine Groups: The two tertiary amine nitrogens in the isoquinoline rings are typically protonated at physiological pH. This provides positive charges that can engage in crucial electrostatic interactions with negatively charged biological targets, such as the phosphate groups of DNA.

In a study investigating the interaction of various alkaloids with DNA G-quadruplexes, certain pharmacophoric features were identified as key for the stabilization of these structures by a related series of compounds. nih.govresearchgate.net These features, which are likely relevant to this compound's activity, include conjugated aromatic rings for π-π stacking and positively charged centers for electrostatic interactions. nih.gov

Impact of Functional Group Modifications (e.g., methylation, hydroxylation) on Activity Profile

While specific studies exhaustively detailing the functional group modifications of this compound are limited, SAR principles allow for predictions on how such changes would alter its biological activity profile.

Hydroxylation: Introducing additional hydroxyl groups, or demethylating the existing methoxy (B1213986) groups, would increase the molecule's polarity. This would enhance its water solubility and increase the potential for hydrogen bonding interactions.

N-Quaternization: Modification of the tertiary amines to form quaternary ammonium (B1175870) salts (as seen in analogues like N,N'-dimethyldauricine iodide) would introduce permanent positive charges. nih.govresearchgate.net This would likely enhance electrostatic attraction to negatively charged targets like the phosphate backbone of DNA G-quadruplexes, potentially increasing binding affinity and stabilization.

The balance between hydroxyl and methoxy substituents is critical in defining the molecule's pharmacokinetic and pharmacodynamic properties, influencing everything from target affinity to membrane permeability.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. qsartoolbox.orgnih.gov These models use calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronics, and sterics) to predict the activity of new, unsynthesized compounds. researchgate.net

A review of current literature indicates that specific QSAR models for this compound and its close analogues have not been extensively developed. For a class of molecules like bisbenzylisoquinoline alkaloids, relevant descriptors for a QSAR study would likely include:

Hydrophobic descriptors (e.g., LogP): To quantify the effect of lipophilicity on activity.

Electronic descriptors (e.g., Hammett constants, partial atomic charges): To model the influence of electron-donating or -withdrawing groups on binding.

Steric descriptors (e.g., molar refractivity, van der Waals volume): To account for the size and shape of the molecule and its substituents.

Topological descriptors: To represent molecular connectivity and branching.

Development of a robust QSAR model for this compound analogues could significantly accelerate the discovery of new derivatives with optimized activity toward specific targets like DNA G-quadruplexes.

Ligand-Target Interaction Studies (e.g., molecular docking with specific protein targets, DNA G-quadruplexes)

The primary target interaction reported for this compound involves non-canonical DNA secondary structures known as G-quadruplexes. These structures, formed in guanine-rich regions of DNA, are found in telomeres and the promoter regions of oncogenes like c-myc, making them attractive targets for anticancer drug design. nih.govrsc.org

In a comparative study, the interaction of eleven natural alkaloids with G-quadruplexes formed by telomeric DNA and c-myc22 sequences was investigated. nih.govresearchgate.netnih.gov this compound was included in this study as part of a series of seven related bisbenzylisoquinoline alkaloids. The results demonstrated that this compound possesses the ability to stabilize these G-quadruplex structures. nih.govresearchgate.net While the precise binding mode for this compound was not elucidated, related G-quadruplex ligands are known to interact primarily through end-stacking, where the planar aromatic systems of the ligand stack onto the external G-quartets of the target structure. nih.govschrodinger.com Electrostatic interactions with the phosphate backbone and interactions with the loops and grooves of the G-quadruplex are also critical for binding affinity and selectivity.

Synthetic Methodologies and Derivatization

Total Synthesis Approaches to Dauricinoline

While a dedicated total synthesis of this compound has not been extensively documented in readily available literature, its structural similarity to other well-studied bisbenzylisoquinoline alkaloids, such as tetrandrine (B1684364) and dauricine (B190908), allows for a clear elucidation of the synthetic strategy that would be employed. rsc.orgresearchgate.netnih.gov The synthesis of these complex dimers is a convergent and modular process, relying on two cornerstone reactions: the Pictet-Spengler reaction for the construction of the individual tetrahydroisoquinoline (THIQ) cores and the Ullmann condensation for the formation of the crucial diaryl ether linkages that connect the two monomeric units. bohrium.comnih.govrsc.org

The general approach begins with the synthesis of the two requisite benzylisoquinoline monomers. This is typically achieved via a Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the THIQ skeleton. thermofisher.comdepaul.eduwikipedia.org In the context of this compound, precursors would be derivatives of phenylethylamine and a substituted phenylacetaldehyde (B1677652). To manage the complexity and improve yields, modern approaches often utilize an N-acyl variant of the Pictet-Spengler reaction, which employs an N-acyliminium ion as a highly reactive electrophile, allowing the cyclization to proceed under milder conditions with a broader range of aromatic systems. rsc.orgwikipedia.org

Once the two distinct benzylisoquinoline monomers are prepared, the central challenge becomes the strategic formation of the two diaryl ether bonds. The Ullmann condensation is the classic and most utilized method for this transformation in natural product synthesis. uni-muenchen.demaxapress.com This copper-catalyzed cross-coupling reaction joins an aryl halide with a phenol (B47542). maxapress.com The synthesis of an asymmetrical bisBIA like this compound requires a carefully orchestrated sequence of two separate Ullmann couplings. For instance, the phenolic hydroxyl group of one monomer is coupled with the halogenated aromatic ring of the second monomer. After the first ether linkage is forged, a subsequent deprotection step reveals a second phenolic group, which then participates in a second intramolecular or intermolecular Ullmann reaction to complete the macrocyclic core. uni-muenchen.de

Key challenges in the total synthesis include achieving regioselectivity in the Ullmann couplings and controlling the stereochemistry at the two chiral centers (C-1 and C-1'). The sequence of coupling the two monomers (head-to-head vs. head-to-tail) and the order of the cyclization reactions are critical variables that synthetic chemists manipulate to achieve the desired isomer. bohrium.comrsc.org

Table 1: Key Reactions in the Total Synthesis of Bisbenzylisoquinoline Alkaloids

| Reaction | Description | Purpose in Synthesis |

|---|---|---|

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with a carbonyl compound, followed by acid-catalyzed cyclization. wikipedia.orgmaxapress.com | Forms the core tetrahydroisoquinoline (THIQ) structure of the individual monomer units. rsc.orgthermofisher.com |

| N-Acyl Pictet-Spengler Reaction | A variation using an N-acyliminium ion intermediate, which is a more powerful electrophile. rsc.orgwikipedia.org | Allows for milder reaction conditions and broader substrate scope for THIQ formation. rsc.org |

| Ullmann Condensation | Copper-promoted coupling of an aryl halide with an alcohol (phenol) to form a diaryl ether. maxapress.com | Creates the critical diaryl ether bridges linking the two benzylisoquinoline monomers. uni-muenchen.debohrium.com |

| Bischler-Napieralski Reaction | An alternative method for THIQ synthesis involving the cyclization of a β-arylethylamide using a dehydrating agent. uni-muenchen.de | Historically used for the formation of the isoquinoline (B145761) rings in early bisBIA syntheses. uni-muenchen.de |

Semisynthesis from Precursor Alkaloids

Semisynthesis, which utilizes naturally occurring compounds as starting materials for chemical modification, presents an alternative and often more efficient route to complex molecules like this compound. The biosynthetic pathway of bisbenzylisoquinoline alkaloids provides logical starting points for such an approach. maxapress.com

The biosynthesis of nearly all benzylisoquinoline alkaloids begins with the amino acid L-tyrosine. maxapress.com Through a series of enzymatic steps, tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). A crucial biosynthetic step is the Pictet-Spengler condensation of these two molecules, catalyzed by the enzyme norcoclaurine synthase (NCS), to produce the foundational benzylisoquinoline scaffold, (S)-norcoclaurine. maxapress.commaxapress.com This precursor is then subjected to a variety of enzymatic modifications, including methylations and hydroxylations, to produce a diverse array of monomers like (S)-reticuline. maxapress.com The dimerization to form bisBIAs is achieved through oxidative coupling reactions catalyzed by cytochrome P450 enzymes. nih.gov

Given this pathway, a plausible semisynthetic strategy for this compound could involve the isolation of abundant, structurally related alkaloids from natural sources. For example, simpler benzylisoquinoline monomers or even a bisbenzylisoquinoline alkaloid with a different substitution pattern could be isolated and then chemically modified. These modifications could include selective demethylation, methylation, or functional group interconversion to install the specific substitution pattern of this compound. This approach leverages nature's ability to efficiently assemble the complex core skeleton, bypassing many of the challenging steps of a total synthesis. nih.gov

Design and Synthesis of this compound Analogues and Derivatives

The modular nature of the synthetic routes developed for bisbenzylisoquinoline alkaloids is highly amenable to the design and synthesis of analogues and derivatives of this compound. rsc.orgresearchgate.net By systematically altering the building blocks used in the synthesis, chemists can create a library of related compounds to probe structure-activity relationships or optimize pharmacological properties.

The primary points of diversification are the two benzylisoquinoline units. Analogues can be generated by:

Varying the Aromatic Substitution: The starting materials for the Pictet-Spengler reaction, namely the phenylethylamine and phenylacetaldehyde components, can be synthesized with different substitution patterns on their aromatic rings. This allows for the introduction of a wide range of functional groups (e.g., hydroxyl, methoxy (B1213986), halogen, alkyl groups) at various positions on the this compound scaffold. uni-muenchen.de

Modifying the Linker: While this compound features two diaryl ether linkages, synthetic strategies can be adapted to create analogues with different types of bridges, such as a single ether bond, a C-C biphenyl (B1667301) bond, or linkages at different positions on the isoquinoline rings. bohrium.com

Altering Stereochemistry: As discussed in the following section, the stereocenters at C-1 and C-1' can be systematically varied to produce all possible diastereomers of a given analogue, which is crucial for understanding the three-dimensional requirements for biological activity. rsc.org

The synthesis of these analogues follows the same fundamental reaction sequence of Pictet-Spengler condensation followed by Ullmann coupling, demonstrating the power and flexibility of this modular approach. bohrium.comresearchgate.net

Strategies for Chiral Synthesis of Stereoisomers

This compound possesses two stereogenic centers at positions C-1 and C-1', meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Since the biological activity of chiral molecules is often highly dependent on their specific three-dimensional structure, the ability to selectively synthesize a single desired stereoisomer is a paramount goal in modern organic synthesis. sioc-journal.cn

Several strategies have been developed for the asymmetric synthesis of bisbenzylisoquinoline alkaloids:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from nature, such as amino acids, to introduce chirality. For example, a chiral amino acid could be used to construct the phenylethylamine precursor, thereby setting the stereochemistry of the resulting benzylisoquinoline monomer.

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. This method has been widely applied in various asymmetric syntheses.

Asymmetric Catalysis: This is one of the most powerful and efficient methods for chiral synthesis. It involves the use of a small amount of a chiral catalyst to control the stereoselectivity of a reaction. In the context of bisBIA synthesis, chemoenzymatic strategies have proven highly effective. For example, using an enzyme to catalyze the Pictet-Spengler reaction can produce enantiopure benzylisoquinoline monomers on a gram scale. bohrium.comnih.gov These enantiomerically pure building blocks can then be carried forward through the Ullmann couplings to yield an enantiomerically pure final product. bohrium.comnih.gov

By combining these strategies, chemists can selectively synthesize each of the possible stereoisomers of this compound and its analogues. For example, the synthesis of a racemic mixture of a bisBIA like tetrandrine can be achieved, and computational analysis can help rationalize the observed diastereomeric ratios based on the reaction sequence. rsc.org More advanced chemoenzymatic methods allow for the direct enantioselective total synthesis of specific macrocyclic bisBIAs. bohrium.com

Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and measuring Dauricinoline. The choice of technique depends on the complexity of the sample matrix and the specific analytical goal, such as identification, quantification, or purification.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of resolution, speed, and sensitivity over traditional HPLC. waters.com This is achieved by using columns packed with smaller particles (typically under 2 μm), which requires a system capable of handling higher backpressures. waters.com For the analysis of this compound in plant extracts, such as from Rhizoma Menispermi, UPLC systems are frequently employed. nih.govrhhz.net A common setup involves a reversed-phase column, like a Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm), which effectively separates the various alkaloids and other constituents present in the extract. rhhz.net The enhanced separation power of UPLC is critical for resolving this compound from structurally similar compounds, ensuring more accurate identification and quantification. waters.com

When coupled with mass spectrometry, liquid chromatography becomes an exceptionally powerful tool for analyzing complex mixtures. eag.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for quantifying trace levels of analytes. measurlabs.com It operates by selecting a specific precursor ion (the parent molecule) in the first quadrupole, fragmenting it in a collision cell, and then detecting a specific product ion in the second mass analyzer. eag.com This multiple reaction monitoring (MRM) mode provides excellent specificity, making it ideal for quantitative studies in complex biological matrices like plasma. nih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF MS) is a high-resolution mass spectrometry (HRMS) technique invaluable for both identifying and profiling compounds in intricate samples like plant extracts. mdpi.com This method was instrumental in identifying this compound as one of several potential anti-inflammatory constituents in extracts of Rhizoma Menispermi. nih.govresearchgate.net The Q/TOF analyzer provides highly accurate mass measurements of both the intact molecule and its fragments, which facilitates the confident elucidation of chemical formulas and structures. mdpi.com In one analysis, this compound was identified with a measured m/z of 611.3116. core.ac.uk This capability is central to metabolomics studies and the identification of unknown compounds in natural products. researchgate.net

| Parameter | Description | Source |

|---|---|---|

| Instrumentation | Waters Acquity UPLC System coupled to a Waters Q/TOF Premier Mass Spectrometer. | rhhz.net |

| Column | Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm). | rhhz.net |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for alkaloids like this compound. | rhhz.netresearchgate.net |

| Benefit | Provides high-resolution mass data, enabling accurate mass measurements for reliable compound identification in complex mixtures. | mdpi.com |

| Application | Screening and identification of potential bioactive compounds, such as NF-κB inhibitors, from herbal extracts. | nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) remains a widely used technique for the analysis of this compound. phytopurify.com The utility of an HPLC system is often defined by the type of detector coupled to it.

HPLC with Diode-Array Detection (HPLC-DAD) allows for the simultaneous acquisition of UV-visible spectra at each point in the chromatogram. measurlabs.com This is useful for assessing peak purity and for identifying compounds by comparing their UV spectra against a library of standards. nih.gov HPLC-DAD is a common method for the quality control and quantification of phenolic compounds and alkaloids. phytopurify.comnih.gov

HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) is a valuable alternative, especially for compounds that lack a UV-absorbing chromophore. filab.fr The detector works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles. nih.govscielo.br Its response is generally proportional to the mass of the analyte, making it a semi-universal detector. filab.fr HPLC-ELSD is listed as a suitable analytical method for determining the purity of this compound reference standards. phytopurify.com

| Technique | Principle | Application for this compound | Source |

|---|---|---|---|

| HPLC-DAD | Measures absorbance across a spectrum of UV-Vis wavelengths, providing spectral information for each peak. | Used for purity assessment and quantification of this compound reference materials. | phytopurify.commeasurlabs.com |

| HPLC-ELSD | Detects analytes by measuring light scattered from non-volatile particles after mobile phase evaporation. Useful for compounds without chromophores. | A cited method for the analysis of this compound, suitable for purity checks. | phytopurify.comfilab.fr |

Bioactivity-Guided Fractionation and Screening Approaches

Bioactivity-guided fractionation is a cornerstone strategy in natural product drug discovery used to isolate pure, active compounds from a complex mixture. researchgate.netmdpi.com The process begins with a crude extract that has shown a desired biological effect. This extract is then separated into simpler fractions using chromatographic techniques. nih.gov Each fraction is tested for the same biological activity, and the most potent fraction is selected for further separation. nih.govmiloa.eu This iterative process of separation and bioassay continues until a pure, active compound is isolated. researchgate.net

This exact approach has been successfully applied to identify this compound as a bioactive component. In a study screening for anti-inflammatory constituents from Rhizoma Menispermi, researchers used an UPLC/Q-TOF/MS method coupled with a nuclear factor-κB (NF-κB) luciferase reporter assay. nih.govrhhz.net The fractions collected from the UPLC were tested for their ability to inhibit NF-κB activity. This bioassay-guided screening identified seven potential inhibitors, one of which was this compound, subsequently highlighting it as a new NF-κB inhibitor. nih.govresearchgate.net

Metabolomic Profiling of Plant Extracts Containing this compound

Metabolomics involves the comprehensive and simultaneous profiling of all small molecules (metabolites) within a biological sample, such as a plant extract. researchgate.netnih.gov This untargeted approach provides a chemical "snapshot" of the plant's metabolic state. frontiersin.org Techniques like UPLC-HRMS (High-Resolution Mass Spectrometry) are central to metabolomics because they can separate and tentatively identify hundreds or thousands of compounds in a single run. nih.gov

Metabolomic profiling of extracts from plants known to contain this compound, such as Menispermum dauricum, allows for a holistic view of its phytochemical composition. nih.govresearchgate.net This approach is not only capable of identifying known compounds like this compound but can also reveal previously uncharacterized molecules and explore the synergistic or antagonistic interactions between different compounds within the extract. researchgate.net Such comprehensive profiling is crucial for understanding the chemical basis of the plant's traditional uses and for ensuring the chemical consistency of herbal products. nih.gov

Standardization and Reference Standard Development for Research

The use of a well-characterized reference standard is fundamental to achieving reliable and reproducible scientific results. veeprho.com A reference standard is a highly purified and characterized substance used as a benchmark for identification, purity assessment, and quantification. pharmuni.com

This compound is available commercially as a reference standard for research purposes. phytopurify.com The development process for such a standard involves rigorous characterization to confirm its identity and purity. usp.org Purity is typically established using chromatographic methods like HPLC-DAD or HPLC-ELSD, with levels often specified to be between 95% and 99%. phytopurify.com The identity of the compound is unequivocally confirmed using spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. phytopurify.com The availability of a this compound reference standard is essential for the accurate quantification of this compound in plant materials and for the validation of analytical methods used in research and quality control. veeprho.com

Future Research Directions and Translational Perspectives

Elucidation of Additional Molecular Targets and Signaling Pathways

Future research must prioritize the identification and validation of Dauricinoline's molecular targets to understand its mechanism of action. Initial high-throughput screening studies have suggested that this compound, along with related alkaloids, may act as a telomerase inhibitor and can stabilize G-quadruplex structures. mdpi.comnih.govnih.gov Specifically, research has pointed to its potential interaction with the G-quadruplex formed in the promoter region of the c-MYC oncogene, a key regulator of cell proliferation and malignancy. acs.org

Further investigations should aim to:

Validate Telomerase Inhibition: Quantitative assays are needed to confirm the inhibitory activity of this compound against the telomerase enzyme and to determine its potency (e.g., IC50 value).

Characterize G-Quadruplex Interaction: Biophysical techniques, such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR), should be employed to characterize the binding affinity and specificity of this compound to the c-MYC G-quadruplex and other potential G-quadruplex targets in the genome.

Identify Novel Protein Targets: Comprehensive proteomic approaches, like affinity chromatography-mass spectrometry, could uncover previously unknown protein binding partners of this compound.

Map Signaling Pathways: Once primary targets are validated, downstream signaling pathways affected by this compound's activity should be mapped. For instance, if c-MYC expression is suppressed, studies should investigate the impact on cell cycle regulation, apoptosis (e.g., involving p53, Bax, caspase-9, and caspase-3), and cellular metabolism. acs.org

| Potential Molecular Target | Associated Pathway | Suggested Research Approach |

| Telomerase | Cellular immortalization, Aging | Telomerase activity assays (e.g., TRAP assay) |

| c-MYC G-Quadruplex | Oncogene expression, Cell proliferation | Biophysical binding assays (CD, NMR, SPR) |

| Unknown Protein Targets | To be determined | Affinity purification-mass spectrometry |

Comprehensive Preclinical Efficacy Studies in Diverse Disease Models

Currently, there is a significant lack of published preclinical studies evaluating the efficacy of isolated this compound in any disease models. While some research has identified this compound as a potential anti-inflammatory component in traditional medicine formulations, these studies did not isolate its specific contribution. rhhz.net

Future preclinical research should be systematically conducted:

In Vitro Disease Models: The cytotoxic and anti-proliferative effects of this compound should be assessed across a panel of human cancer cell lines, particularly those where targets like c-MYC are overexpressed (e.g., breast, colon, and certain leukemias). acs.org

Investigation of Metabolic Fate and Interactions in Preclinical Systems

The metabolic profile, pharmacokinetics (PK), and potential for drug-drug interactions of this compound are entirely uncharacterized. This knowledge is fundamental for any further development.

Essential future studies include:

Pharmacokinetic Profiling: Standard PK studies in animal models (e.g., rats or mice) are necessary to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME). This includes measuring bioavailability, half-life, and peak plasma concentrations after administration through various routes. akjournals.com

Metabolite Identification: In vitro studies using liver microsomes and in vivo sample analysis (plasma, urine, feces) should be conducted to identify the major metabolites of this compound.

Enzyme Interaction Studies: The potential for this compound to inhibit or induce key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, must be evaluated to predict the risk of drug-drug interactions.

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for this compound to act synergistically with other compounds is a promising but unexplored area. Combination therapies can often enhance efficacy and reduce the required doses of individual agents, thereby minimizing toxicity.

Future research should explore:

Combination with Chemotherapeutics: Investigating the effects of combining this compound with standard-of-care chemotherapy drugs in cancer cell lines. The goal would be to identify synergistic interactions that lead to enhanced cancer cell death.

Combination with Other Natural Products: Exploring combinations with other bioactive compounds, particularly those with complementary mechanisms of action.

Development of Novel Analytical Techniques for Enhanced Research

While standard analytical methods like UPLC-MS/MS can detect this compound within complex plant extracts, the development of highly sensitive and specific analytical techniques is crucial for advancing research. nih.govcore.ac.uk

Priorities in this area include:

Quantitative Bioanalytical Methods: Development and validation of robust methods, likely using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of this compound and its primary metabolites in biological matrices (e.g., plasma, tissue). akjournals.com This is a prerequisite for conducting the pharmacokinetic studies mentioned in section 9.3.

High-Throughput Screening Assays: Creating optimized assays for rapidly screening the effects of this compound derivatives or related compounds on its molecular targets (e.g., telomerase activity or G-quadruplex stabilization).

| Technique | Application | Key Parameter |